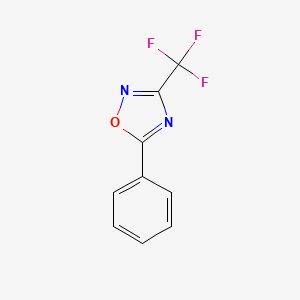![molecular formula C11H16ClNO3 B14398180 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride CAS No. 88720-20-1](/img/structure/B14398180.png)
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is an organic compound that features a methoxy and methyl-substituted phenyl ring attached to an amino acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride typically involves the reaction of 4-methoxy-3-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylphenylmethylamino acetic acid.
Reduction: Formation of 2-[(4-Methoxy-3-methylphenyl)methylamino]ethanol.
Substitution: Formation of 2-[(4-Methylphenyl)methylamino]acetic acid derivatives.
科学的研究の応用
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[(4-Methylphenyl)methylamino]acetic acid
- 4-Methoxy-3-methylphenylboronic acid
- 3-(4-Methoxy-3-methylphenyl)acrylic acid
Uniqueness
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the amino acetic acid moiety provides a versatile scaffold for further modifications and applications.
特性
CAS番号 |
88720-20-1 |
|---|---|
分子式 |
C11H16ClNO3 |
分子量 |
245.70 g/mol |
IUPAC名 |
2-[(4-methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-5-9(3-4-10(8)15-2)6-12-7-11(13)14;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H |
InChIキー |
BGEPYHOWCPPSJA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CNCC(=O)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


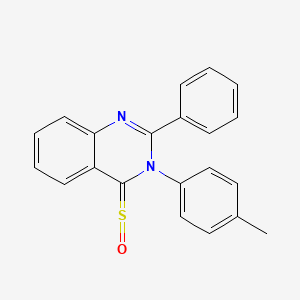
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
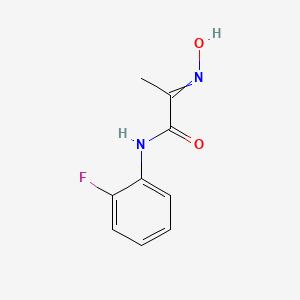
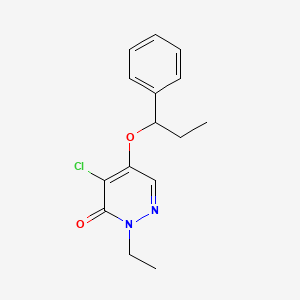
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)

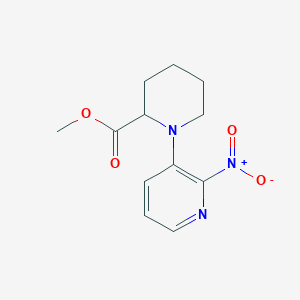
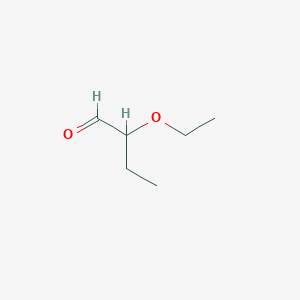
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
